![molecular formula C25H26N2O B10883041 Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883041.png)
Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group attached to a piperazine ring, which is further substituted with a 2-methylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Piperazine Ring Formation: The piperazine ring can be formed by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Methylbenzyl Group: The piperazine ring is then substituted with a 2-methylbenzyl group through a nucleophilic substitution reaction.
Final Coupling: The biphenyl group is coupled with the substituted piperazine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: The compound is used in studies related to its binding affinity and activity at various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials due to its conjugated biphenyl structure.
Chemical Biology: The compound serves as a tool in chemical biology for probing biological pathways and mechanisms.
作用機序
The mechanism of action of Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The biphenyl group provides a rigid scaffold that can interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid residues in the target protein. This binding can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone
- Biphenyl-4-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone
- Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone
Uniqueness
Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone is unique due to the presence of the 2-methylbenzyl group, which can influence its binding affinity and selectivity for certain biological targets. This structural variation can lead to differences in pharmacological activity and potential therapeutic applications compared to its analogs.
特性
分子式 |
C25H26N2O |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H26N2O/c1-20-7-5-6-10-24(20)19-26-15-17-27(18-16-26)25(28)23-13-11-22(12-14-23)21-8-3-2-4-9-21/h2-14H,15-19H2,1H3 |
InChIキー |
KEIKQRSZVONYLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10882967.png)
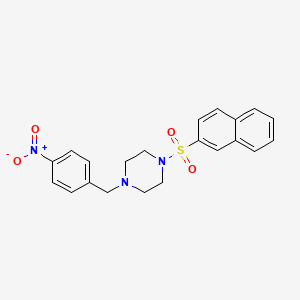
![4-formylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10882982.png)
![1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10882993.png)
![6-(4-Methoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10882997.png)
![(4-Benzylpiperidin-1-yl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883001.png)
![(E)-16-(3-bromobenzylidene)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883006.png)
![(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10883021.png)
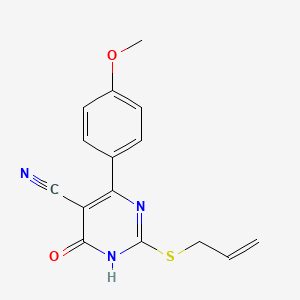
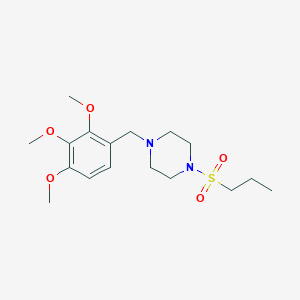
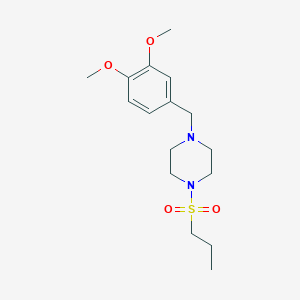
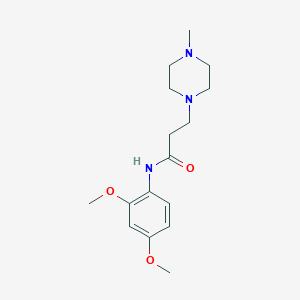

![N-(4-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10883033.png)
